5-(Dimethylamino)amylamine physical and chemical properties
5-(Dimethylamino)amylamine physical and chemical properties
An In-depth Technical Guide to 5-(Dimethylamino)amylamine
Introduction: Understanding a Versatile Diamine Building Block
5-(Dimethylamino)amylamine, also known by its IUPAC name N',N'-dimethylpentane-1,5-diamine, is a difunctional aliphatic amine.[1][][3] It features a primary amine group at one end of a five-carbon chain and a tertiary amine group at the other. This unique asymmetrical structure makes it a valuable and versatile building block in organic synthesis. Its distinct nucleophilic and basic centers allow for selective chemical modifications, rendering it a molecule of significant interest for researchers in drug discovery, polymer science, and materials chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, potential applications, and safety considerations, offering a foundational resource for scientists and development professionals.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the first step in any rigorous scientific endeavor. 5-(Dimethylamino)amylamine is cataloged under several identifiers, which are crucial for database searches and regulatory compliance.
The structural arrangement of its atoms dictates its chemical behavior. The presence of both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine separated by a flexible pentyl chain is the key to its utility.
Figure 1: Chemical structure of 5-(Dimethylamino)amylamine.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are critical for determining its appropriate handling, purification, and application conditions. For instance, its boiling point informs distillation parameters, while solubility dictates suitable solvent systems for reactions.
| Property | Value | Source(s) |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Boiling Point | 180.6 °C at 760 mmHg | [3][7] |
| 79-80 °C at 16 Torr | [] | |
| Melting Point | 85 °C (Note: Data may vary) | [] |
| Density | ~0.840 g/cm³ (Predicted) | [7] |
| Flash Point | 62.8 °C | [7] |
| Refractive Index | ~1.45 (Predicted) | [7] |
| Form | Solid or Colorless Liquid | [7] |
Note: Physical properties such as melting point and form can vary between suppliers and based on purity. The boiling point is provided at both atmospheric and reduced pressure, which is crucial for purification via vacuum distillation to prevent thermal decomposition.
Reactivity and Chemical Behavior
The chemical personality of 5-(Dimethylamino)amylamine is defined by its two amine groups, which have different reactivity profiles.
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Basicity: Both nitrogen atoms possess lone pairs of electrons, making them basic and nucleophilic. The primary amine is generally less sterically hindered and can participate in reactions like acylation, alkylation, and Schiff base formation. The tertiary amine is a stronger base but is more sterically hindered, primarily participating in acid-base reactions to form quaternary ammonium salts. Understanding the pKa values of the conjugate acids is essential for predicting protonation states at a given pH, which is critical in biological and pharmaceutical applications.
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Nucleophilicity: The primary amine is an excellent nucleophile for reactions such as substitution and addition. This allows for the selective introduction of the molecule onto an electrophilic scaffold. The tertiary amine, while basic, is a poorer nucleophile due to steric hindrance from the two methyl groups. This differential reactivity is the cornerstone of its utility as a synthetic building block.
Synthetic Pathways: A Conceptual Workflow
While multiple routes to synthesize 5-(Dimethylamino)amylamine exist, a common strategy involves the reductive amination of a carbonyl compound or the alkylation of a primary amine. A conceptual workflow for a potential synthesis starting from 5-aminopentan-1-ol illustrates the key transformations.
Figure 2: A conceptual workflow for the synthesis of 5-(Dimethylamino)amylamine.
This multi-step process highlights the importance of protecting groups to ensure selective reactions. The choice of reagents at each step (e.g., the oxidizing agent or the reducing agent for amination) is critical to maximize yield and purity.
Applications in Research and Drug Development
The unique structure of 5-(Dimethylamino)amylamine makes it a valuable tool for researchers.
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Pharmaceutical Scaffolding: As a diamine, it can be used to link different pharmacophores or to create flexible linkers in drug candidates. The tertiary amine can be protonated at physiological pH, potentially improving the solubility and pharmacokinetic properties of a parent molecule.
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Mass Spectrometry: It has been used to label peptides and other biomolecules.[][5] The introduction of a basic tertiary amine group can improve ionization efficiency in mass spectrometric analysis, enhancing detection sensitivity.[][5]
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Industrial Applications: It has been explored for use as a scrubbing solvent for the removal of acid gases from fuel and synthesis gas streams, leveraging the basicity of its amine groups.[][5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 5-(Dimethylamino)amylamine is paramount for laboratory safety.
Hazard Identification:
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Causes severe skin burns and eye damage.[1]
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May be harmful if swallowed.[1]
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May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhaling vapors or dust.
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Prevent contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents and acids.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
5-(Dimethylamino)amylamine is a functionally rich molecule whose value lies in its dual amine reactivity. Its well-defined physical properties, combined with its utility as a synthetic building block, make it a significant compound for chemists in both academic and industrial settings. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe application in scientific research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3465925, 5-(Dimethylamino)amylamine. Retrieved from [Link].[1]
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Chemsrc (2024). N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5. Retrieved from [Link].[8]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved from [Link].[6]
Sources
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- 5. 5-(Dimethylamino)pentylamine | 3209-46-9 [chemicalbook.com]
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